Ent1-IN-39

Description

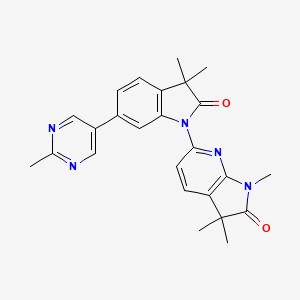

Structure

3D Structure

Properties

Molecular Formula |

C25H25N5O2 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

6-[3,3-dimethyl-6-(2-methylpyrimidin-5-yl)-2-oxoindol-1-yl]-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |

InChI |

InChI=1S/C25H25N5O2/c1-14-26-12-16(13-27-14)15-7-8-17-19(11-15)30(23(32)24(17,2)3)20-10-9-18-21(28-20)29(6)22(31)25(18,4)5/h7-13H,1-6H3 |

InChI Key |

MXWCLVXVUNZMRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3C4=NC5=C(C=C4)C(C(=O)N5C)(C)C)(C)C |

Origin of Product |

United States |

Chemical Biology and Medicinal Chemistry of Novel Ent1 Inhibitors E.g., Ent1 in 39 and Analogues

Structure-Based Drug Design Approaches for ENT1 Inhibition

Structure-based drug design (SBDD) has been instrumental in understanding the molecular interactions between ENT1 and its inhibitors, providing a rational framework for the design of new chemical entities with improved potency and selectivity.

Utilizing Human ENT1 Crystal Structures for Rational Design

The determination of the crystal structure of human ENT1 (hENT1), particularly in complex with known inhibitors like dilazep (B1670637) and NBMPR, has revolutionized the SBDD efforts for ENT1 inhibitors. duke.edunih.govosti.govnih.govnih.gov These structures provide atomic-level details of the transporter's architecture, including its 11 transmembrane helices and the location of inhibitor binding sites within the central cavity. solvobiotech.comnih.gov

The crystal structure of hENT1 bound to dilazep, solved at 2.3 Å resolution, has been particularly valuable. nih.gov It reveals how inhibitors interact with specific residues within the binding pocket, offering insights into the molecular basis of inhibition. For instance, the trimethoxybenzoic acid group of dilazep has been shown to interact with residues like Trp29 and Gln158 in the orthosteric site. frontiersin.org This structural information allows researchers to rationally design modifications to existing inhibitors or develop entirely new scaffolds predicted to bind effectively to the ENT1 transporter. Rational design based on the dilazep-bound structure has led to the development of novel inhibitors like JH-ENT-01, which incorporates chemical moieties analogous to features of both dilazep and NBMPR. nih.govnih.govresearchgate.net

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques widely employed in the discovery and optimization of ENT1 inhibitors. Molecular docking is used to predict the preferred orientation and binding affinity of small molecules within the ENT1 binding site based on its known crystal structure. nih.govresearchgate.netfrontiersin.orgju.edu.jo This allows for the evaluation of potential interactions between a candidate molecule and key residues in the transporter, guiding the design of compounds with enhanced binding characteristics.

Virtual screening methodologies, often integrated with pharmacophore models and molecular docking, enable the rapid assessment of large chemical libraries to identify potential ENT1 inhibitors. researchgate.netju.edu.jotubitak.gov.trmdpi.com Pharmacophore models, which represent the essential features a molecule must possess to bind to the target, can be generated from known ENT1 inhibitors and used as a filter in virtual screening campaigns. ju.edu.jo Employing such in silico approaches can significantly reduce the number of compounds that need to be synthesized and experimentally tested, accelerating the drug discovery process. Studies have demonstrated that using inhibitor pharmacophores as a filter can enhance the efficiency of docking-based virtual screening for hENT1 inhibitors. ju.edu.jo

Synthesis and Chemical Modification Strategies

The synthesis and chemical modification of lead compounds are crucial steps in the development of potent and selective ENT1 inhibitors. Various synthetic strategies are employed to generate diverse sets of analogues and explore structure-activity relationships.

Development of Dilazep-like Scaffolds and Analogues

Dilazep, a known ENT1 inhibitor, has served as a foundational scaffold for the design and synthesis of numerous analogues aimed at improving potency, selectivity, and pharmacological properties. nih.govresearchgate.netmedchemexpress.com Synthetic efforts have focused on systematically modifying different parts of the dilazep structure, including the central diamine core, the length and nature of the alkyl chains, the linking functional groups, and the substituents on the terminal phenyl rings. nih.govresearchgate.net

Studies involving dilazep analogues have revealed valuable structure-activity relationships (SAR). For instance, dilazep and analogues with minor structural changes often exhibit potent and selective ENT1 inhibition. nih.govresearchgate.netmedchemexpress.com Variations in the central homopiperazine (B121016) ring, alkyl chain length, and the replacement of ester linkages with amide groups have been explored, demonstrating how these modifications impact inhibitory activity against ENT1 and ENT2. nih.gov

Synthesis of Specific Chemical Intermediates (e.g., Diamine 39 Analogues)

The synthesis of specific chemical intermediates is a vital part of constructing ENT1 inhibitors. In the context of developing dilazep analogues, the synthesis of diamine intermediates, such as diamine 39 analogues, has been reported. One synthetic route involved the bis-alkylation of homopiperazine with 3-azido-1-bromopropane, followed by a Staudinger reduction to yield diamine 39. Subsequent reactions of this diamine intermediate with acyl chlorides or anhydrides produced bis-amides, such as compounds 40 and 41. nih.gov These intermediates serve as key building blocks for assembling more complex dilazep-like structures and exploring the chemical space around the dilazep scaffold.

Convergent Synthesis Approaches for ENT1 Inhibitor Libraries

Convergent synthesis is a strategy where several molecular fragments are synthesized independently and then coupled in a final series of steps to form the target molecule. This approach is particularly advantageous for the creation of diverse libraries of ENT1 inhibitors, as it allows for the rapid generation of multiple analogues by combining different pre-synthesized building blocks. Studies on the synthesis of dilazep-like derivatives have indicated that a convergent synthesis approach is generally followed. researchgate.net This strategy facilitates the efficient exploration of structure-activity relationships by allowing for the variation of different parts of the molecule independently before their final assembly.

Data derived from the evaluation of ENT1 inhibitors often includes inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50). These values quantify the potency of a compound in inhibiting ENT1 activity. For example, studies comparing the inhibitory activity of dilazep and rationally designed analogues like JH-ENT-01 against hENT1 utilize Ki values determined through assays like cold-competition displacement of radiolabeled ligands. nih.govresearchgate.net

Here is a representative table summarizing inhibitory data for selected ENT1 inhibitors:

| Compound | Target | Assay Type | Ki or IC50 Value |

| Dilazep | hENT1 | [³H]-NBMPR displacement (Scintillation Proximity Assay) nih.govresearchgate.net | Data available in source nih.govresearchgate.net |

| JH-ENT-01 | hENT1 | [³H]-NBMPR displacement (Scintillation Proximity Assay) nih.govresearchgate.net | Data available in source nih.govresearchgate.net |

| NBMPR | hENT1 | Binding/Inhibition assays researchgate.netnih.gov | nM range researchgate.netnih.gov |

| Dipyridamole (B1670753) | ENT1/ENT2 | Inhibition assays researchgate.netnih.gov | Less potent than NBMPR nih.gov |

Note: Specific Ki/IC50 values for Dilazep and JH-ENT-01 from the cited sources nih.govresearchgate.net would need to be extracted from the source material to populate the table fully.

Table summarizing SAR findings for Dilazep analogues based on nih.gov:

| Structural Modification | Effect on hENT1 Potency | Effect on rENT2 Activity |

| Minor structural changes to Dilazep | Potent | Little or no activity |

| Replacement of central homopiperazine with piperazine | Little change | Not specified |

| Replacement of central homopiperazine with methyl-substituted piperazine | Little change | Not specified |

| Alkyl chains extended or shortened by one carbon | Little change | Not specified |

| Ester bonds replaced with ether or heterocycle | Diminished activity | Not specified |

| Ester bonds replaced with amide (e.g., compounds 40, 41) | Activity observed | Not specified |

Rapid Analog Synthesis for Structure-Activity Relationship Generation

Rapid analog synthesis is a fundamental strategy in medicinal chemistry to quickly generate a series of related compounds for evaluating their biological activity and establishing Structure-Activity Relationships (SAR). This approach allows for systematic exploration of how modifications to a core chemical scaffold impact potency, selectivity, and other pharmacological properties.

Studies on ENT1 inhibitors have frequently employed analog synthesis to investigate the chemical space around known inhibitors like NBMPR, dipyridamole, and dilazep. For instance, conformationally constrained analogues of NBMPR have been synthesized to probe the bioactive conformation at the ENT1 binding site. Similarly, series of dipyridamole and dilazep analogues have been synthesized with systematic modifications to different parts of the molecules, such as substituents on phenyl rings, alkyl chains, and central core structures. This rapid generation of analogues facilitates the identification of key structural features necessary for potent ENT1 inhibition and helps guide further optimization efforts.

Structure-Activity Relationship (SAR) Studies of ENT1 Inhibitors

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity. In the context of ENT1 inhibitors, SAR studies aim to identify the molecular determinants of inhibitory potency and selectivity for ENT1 over other nucleoside transporters (ENT2, ENT3, ENT4, and CNTs).

Exploration of Substituent Effects on Inhibitory Potency and Selectivity

Modifications to substituents on the core scaffold of ENT1 inhibitors have been extensively studied to understand their impact on inhibitory activity and selectivity. For NBMPR analogues, the nitrobenzyl moiety has been identified as critical for high-affinity binding to ENT1. Studies involving the replacement of the ribose moiety with substituted benzyl (B1604629) groups showed that while most substitutions resulted in lower affinity, a 2-hydroxyl substitution enhanced affinity, likely due to hydrogen bonding.

For dipyridamole and its analogues, variations in substituents on the phenyl rings, the central diamine core, and alkyl chains have been explored. Studies on dipyridamole analogues indicated that diethanolamine (B148213) substituted analogues were more active than monoethanolamine compounds, and free hydroxyl groups were not essential for activity. Some analogues showed improved potency against ENT1 compared to the parent compound, with one dipyridamole analogue demonstrating potency similar to NBMPR.

Research on other novel ENT1 inhibitors, such as FPMINT analogues, has also investigated substituent effects. Replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring could abolish inhibitory effects, while the addition of specific substituents (e.g., chloride, methyl, ethyl, or oxymethyl) to the benzene ring could restore or regain activity against ENT1 and/or ENT2. The presence of a halogen substituent in a specific fluorophenyl moiety was found to be essential for inhibitory effects. These studies highlight the importance of specific functional groups and their positions for optimal interaction with the ENT1 transporter.

Conformational Analysis and Pharmacophore Mapping

Conformational analysis and pharmacophore mapping are computational and experimental techniques used to define the essential features and their spatial arrangement required for a molecule to bind to a target protein. For ENT1 inhibitors, these studies help to elucidate the preferred conformation of the inhibitor when bound and identify the key chemical features that interact with the transporter binding site.

Conformationally constrained analogues have been synthesized to probe the bioactive conformation of inhibitors like NBMPR at the ENT1 transporter. Pharmacophore mapping studies on NBMPR congeners have suggested a bioactive conformation and identified key features for ENT1 inhibition. One pharmacophore hypothesis included an anti-conformation with three hydrogen-bond acceptors, one hydrophobic center, and two aromatic rings. These features were associated with specific parts of the NBMPR molecule, such as hydroxyl groups, the nitro group, and the aromatic rings.

Molecular docking analysis has also been used to study the binding of ENT1 inhibitors. For example, docking studies with FPMINT analogues suggested that their binding site in ENT1 might differ from conventional inhibitors. The crystal structure of human ENT1 in complex with inhibitors like dilazep and NBMPR has provided valuable insights into the molecular basis of binding, revealing interactions between specific inhibitor moieties and residues within the ENT1 binding site. cenmed.com For instance, the trimethoxybenzoic acid group of dilazep was shown to interact with Trp29 and Gln158 in the orthosteric site of ENT1.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical and statistical methods to build predictive models that correlate chemical structure with biological activity. These models can be used to predict the activity of new compounds and guide the design of more potent inhibitors.

QSAR studies have been performed on ENT1 inhibitors, including NBMPR congeners. These studies have utilized techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) to generate 3D-QSAR models. Reliable models have been developed with good predictive abilities, validated using external test sets of compounds. For example, a PHASE 3D-QSAR model derived from a pharmacophore hypothesis for NBMPR analogues yielded good statistical parameters and predictive power for an external test set of compounds. These QSAR models help to understand the spatial and electronic requirements for optimal ENT1 binding and can be valuable tools in the discovery and optimization of novel inhibitors.

Structure-Kinetic Relationship (SKR) Analysis for Target Engagement

While traditional SAR focuses on equilibrium binding affinity (potency), Structure-Kinetic Relationship (SKR) analysis investigates how structural modifications influence the kinetics of ligand-target interaction, specifically association and dissociation rates (k_on and k_off) and residence time (RT). Target engagement, which refers to the duration of the drug-target complex, is increasingly recognized as a critical factor for in vivo efficacy. cenmed.com

SKR analysis has been applied to ENT1 inhibitors to gain a more complete understanding of their pharmacological profiles. Studies on draflazine (B1670937) analogues, for instance, revealed that affinity was often governed by dissociation rate constants. cenmed.com A longer residence time at the ENT1 transporter was correlated with an increased functional effect in non-equilibrium conditions, supporting the importance of prolonged target occupancy. cenmed.com This suggests that optimizing binding kinetics, in addition to affinity, can be a crucial aspect of designing more effective ENT1 inhibitors. The incorporation of binding kinetic parameters into the design criteria may lead to the selection of different lead compounds compared to focusing solely on affinity. cenmed.com

Lead Optimization Strategies for ENT1 Inhibitors

Lead optimization is an iterative process aimed at improving the pharmacological properties of a lead compound to create a suitable drug candidate. For ENT1 inhibitors, lead optimization strategies involve modifying the chemical structure to enhance potency, selectivity, pharmacokinetic profile, and reduce potential toxicity.

Based on SAR and QSAR studies, specific structural modifications are made to improve the interaction with the ENT1 binding site and minimize off-target effects. For example, understanding the substituent effects and the key features defined by pharmacophore mapping guides the design of analogues with enhanced affinity and selectivity.

SKR analysis informs optimization efforts by highlighting the importance of binding kinetics. Strategies may involve designing compounds with slower dissociation rates to achieve longer target residence time and potentially improved in vivo efficacy. cenmed.com

Furthermore, lead optimization for ENT1 inhibitors considers factors such as metabolic stability, solubility, and permeability to ensure favorable pharmacokinetic properties. For instance, studies on NBMPR analogues aimed to reduce the polar nature of the compound to improve oral absorption and CNS penetration.

The development of novel assay methods, such as label-free biosensor assays, also aids lead optimization by providing sensitive and quantitative assessment of ENT1 inhibition and allowing for the study of binding kinetics in a functional context.

Improvement of Potency and Selectivity Profiles

Achieving high potency and selectivity is a primary goal in the design of novel ENT1 inhibitors. Potency refers to the concentration of an inhibitor required to produce a given level of inhibition, typically expressed as an IC₅₀ or Kᵢ value. Selectivity involves the ability of a compound to inhibit ENT1 preferentially over other related transporters, such as other ENT isoforms (ENT2, ENT3, ENT4) or concentrative nucleoside transporters (CNTs), and other potential off-targets.

Structure-activity relationship (SAR) studies are fundamental to improving potency. By systematically modifying the chemical structure of a lead compound, researchers can identify key functional groups and structural features that are critical for high-affinity binding to the ENT1 transporter. For instance, studies on analogues of known ENT1 inhibitors like dipyridamole and dilazep have revealed insights into the structural determinants of potency. Research on dipyridamole analogues, for example, has led to the identification of compounds with significantly higher potency than the parent molecule. One such analogue, compound 13, demonstrated a Kᵢ of 0.49 nM, which is comparable in potency to the potent prototype ENT1 inhibitor NBMPR (Kᵢ of 0.43 nM), a marked improvement over the parent dipyridamole (Kᵢ of 308 nM) uni.lu. This highlights the potential for substantial potency enhancements through targeted structural modifications.

Selectivity is equally important to minimize off-target effects and potential toxicity. ENT1 and ENT2 share considerable sequence identity but exhibit differential sensitivity to various inhibitors. NBMPR, for example, is known for its high selectivity for ENT1 at nanomolar concentrations, while its inhibitory effect on ENT2 requires much higher micromolar concentrations invivochem.cnfrontiersin.org. Dilazep and dipyridamole also show greater potency against ENT1 compared to ENT2, although to varying degrees frontiersin.orgguidetopharmacology.org. Research efforts often involve synthesizing libraries of analogues and screening them against multiple transporter isoforms to identify compounds with improved selectivity profiles. Modifications to the core structure or substituents can influence the binding interactions within the transporter's binding site, leading to differential affinities for different isoforms. Crystal structures of human ENT1 in complex with inhibitors like NBMPR and dilazep have provided valuable atomic-level insights into the distinct binding mechanisms, which can inform the rational design of more selective inhibitors frontiersin.org.

The table below illustrates the difference in potency (Kᵢ) for dipyridamole and a highly potent analogue:

| Compound | Target | Kᵢ (nM) | Citation |

| Dipyridamole | ENT1 | 308 | uni.lu |

| Dipyridamole Analogue 13 | ENT1 | 0.49 | uni.lu |

Modulation of Physicochemical Properties for Enhanced Pharmacological Profile

Ligand binding kinetics, specifically the association and dissociation rates (kon and koff) and the resulting target residence time, are increasingly recognized as important parameters influencing in vivo pharmacological effects, in addition to binding affinity (Kᵢ) fishersci.cafishersci.sesci-hub.se. A longer residence time, where the inhibitor remains bound to the transporter for a more extended period, can lead to more sustained target occupancy and potentially enhanced efficacy, even if the affinity is not the absolute highest fishersci.cafishersci.se. Studies on draflazine analogues, for instance, have shown that compounds with similar high affinity can exhibit significantly different residence times at ENT1, and a longer residence time correlated with increased potency in a functional assay with longer incubation times fishersci.ca. Modulating the chemical structure to influence these kinetic parameters represents another avenue for optimizing the pharmacological profile of ENT1 inhibitors.

Furthermore, the chemical structure can influence metabolic stability. Compounds that are rapidly metabolized may have a shorter duration of action and require higher doses. Structural modifications can be made to improve stability against enzymatic degradation, thereby enhancing the pharmacokinetic profile.

Molecular and Biochemical Characterization of Ent1 Inhibitors E.g., Ent1 in 39

Mechanism of Action Elucidation

The primary mechanism of action of ENT1 inhibitors revolves around their ability to block the transport function of ENT1. This inhibition triggers a cascade of downstream effects impacting nucleoside concentrations and related signaling pathways. aacrjournals.org

Direct Inhibition of ENT1-Mediated Nucleoside Transport

ENT1 is a sodium-independent transporter that facilitates the bidirectional movement of nucleosides down their concentration gradients across the plasma membrane. solvobiotech.comresearchgate.net It transports both purine (B94841) and pyrimidine (B1678525) nucleosides, as well as some nucleobases and nucleoside analog drugs. solvobiotech.com Inhibitors of ENT1 directly bind to the transporter protein, physically obstructing the translocation of nucleosides. aacrjournals.org Studies using radiolabeled nucleosides, such as [³H]-NBMPR (S-(4-Nitrobenzyl)-6-thioinosine), a high-affinity ENT1 inhibitor, have been instrumental in characterizing the binding sites and inhibitory potency of various compounds. solvobiotech.comnih.gov The crystal structure of human ENT1 in complex with inhibitors like NBMPR and dilazep (B1670637) has provided insights into the molecular basis of this direct inhibition, revealing inhibitor binding sites within the transporter's central cavity. nih.govresearchgate.net

Research findings demonstrate that ENT1 inhibitors can significantly reduce the uptake of nucleosides. For example, studies in human erythrocytes and mouse erythrocytes have shown that the uptake of ribavirin, a nucleoside analog, is significantly reduced in the presence of the ENT1 inhibitor NBMPR or in ENT1-deficient cells. researchgate.net

Table 1: Effect of ENT1 Inhibition on Ribavirin Uptake

| Cell Type | Treatment | Ribavirin Uptake (amol/μg/10 s) | Citation |

| Ent1(+/+) mice | Untreated | 1044 ± 255 | researchgate.net |

| Ent1(-/-) mice | Untreated | 76.48 ± 11.20 | researchgate.net |

| Ent1(+/+) mice | 10 μM NBMPR | No significant difference from Ent1(-/-) untreated | researchgate.net |

| Ent1(-/-) mice | 10 μM NBMPR | No significant difference from Ent1(-/-) untreated | researchgate.net |

This data illustrates the direct impact of ENT1 absence or inhibition on the cellular uptake of a nucleoside analog.

Effects on Extracellular Adenosine (B11128) Concentration

One of the most significant consequences of ENT1 inhibition is the increase in extracellular adenosine concentrations. aacrjournals.orgresearchgate.net Adenosine is a key substrate for ENT1, and its reuptake from the extracellular space is a primary mechanism for regulating its levels. aacrjournals.orgclinicaloncologyjournal.com By blocking this reuptake, ENT1 inhibitors lead to an accumulation of adenosine in the extracellular environment. aacrjournals.orgclinicaloncologyjournal.com

Studies have shown that inhibiting ENT1 with compounds like NBTI (NBMPR) or propentofylline (B1679635) leads to elevated extracellular adenosine levels in various tissues, including the brain striatum and in glioblastoma stem-like cells. clinicaloncologyjournal.comreadthedocs.ioclinisciences.com This effect is particularly relevant in conditions where extracellular adenosine plays a significant signaling role. aacrjournals.orguiowa.edu

Table 2: Effect of ENT1 Inhibition on Extracellular Adenosine Levels

| Model System | Inhibitor | Effect on Extracellular Adenosine | Citation |

| Mouse striatum (R6/2 mice) | NBTI (10 μM) | Increased | |

| Mouse striatum (R6/2 mice) | NBTI + DPR (both 10 μM) | Prolonged increase | |

| U87MG-derived GSCs | NBTI (1 μM) | Significantly increased | clinicaloncologyjournal.com |

This increase in extracellular adenosine is a crucial step in the downstream effects mediated by ENT1 inhibitors.

Downstream Modulation of Adenosine Receptor Signaling (A1R, A2AR, A2BR, A3R)

Elevated extracellular adenosine resulting from ENT1 inhibition can activate adenosine receptors (P1 receptors), which are G protein-coupled receptors found on the surface of various cells. aacrjournals.orgnih.govuiowa.edu There are four known adenosine receptor subtypes: A1R, A2AR, A2BR, and A3R. nih.gov These receptors have distinct tissue distributions and couple to different intracellular signaling pathways, mediating diverse physiological responses. nih.gov

Activation of A1R and A3R typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Conversely, activation of A2AR and A2BR stimulates adenylyl cyclase, resulting in increased cAMP production. nih.gov By increasing the availability of adenosine in the extracellular space, ENT1 inhibitors can potentiate signaling through these receptors. aacrjournals.orgnih.gov This modulation of adenosine receptor signaling is implicated in various effects, such as neuroprotection, anti-inflammatory responses, and regulation of immune cell function. aacrjournals.orgiteostherapeutics.comnih.gov For instance, the analgesic effect of an ENT1 inhibitor was linked to A1R activation in a pain model. nih.gov

Impact on Intracellular Purine and Pyrimidine Nucleotide Synthesis Pathways

ENT1-mediated transport is important for the salvage pathway of nucleotide synthesis, which utilizes pre-formed nucleosides from the environment. solvobiotech.comiteostherapeutics.com Inhibition of ENT1 can reduce the availability of extracellular nucleosides for uptake, thereby impacting intracellular nucleotide pools. aacrjournals.org

Furthermore, studies have shown that intracellular adenosine, transported via ENT1, can suppress the activity of phosphoribosyl pyrophosphate synthetase (PRPS) in activated T cells. iteostherapeutics.comresearchgate.net This enzyme is crucial for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key precursor for de novo purine and pyrimidine nucleotide synthesis. iteostherapeutics.com By inhibiting PRPS, intracellular adenosine can suppress the production of nucleotides required for DNA and RNA synthesis, thereby influencing cell proliferation and differentiation. aacrjournals.orgresearchgate.net Thus, ENT1-mediated adenosine uptake can lead to a form of pyrimidine starvation in T cells, contributing to immunosuppression. iteostherapeutics.comresearchgate.net

Interplay with Cyclic Nucleotide Homeostasis (e.g., cAMP)

ENT1 function is linked to cyclic nucleotide homeostasis, particularly involving cAMP. nih.gov As mentioned earlier, the activation of adenosine receptors (specifically A2AR and A2BR) by elevated extracellular adenosine can increase intracellular cAMP levels. nih.gov

Additionally, there is evidence suggesting a more direct interplay. ENT1 appears to be critical for cAMP homeostasis, and its function somehow modulates intracellular cAMP levels. In some contexts, ENT1-mediated adenosine transport has been found to be critical for cAMP homeostasis. nih.gov Furthermore, the efflux of cyclic nucleotides like cAMP can be mediated by transporters such as ABCC4 (MRP4), and a functional link between ENT1 and ABCC4-mediated cyclic nucleotide metabolism has been observed. nih.gov In ENT1-null individuals, a compensatory mechanism involving loss-of-function mutations in ABCC4 has been suggested to maintain cAMP homeostasis. This highlights the intricate relationship between ENT1 activity, adenosine signaling, and the regulation of intracellular cyclic nucleotide levels.

Target Engagement Studies

Target engagement studies aim to confirm that a compound interacts with its intended molecular target in situ or in vivo. For ENT1 inhibitors, these studies demonstrate the binding of the inhibitor to the ENT1 transporter protein.

Radioligand binding assays, particularly using high-affinity ligands like [³H]-NBTI, are a common method for assessing ENT1 target engagement. nih.govreadthedocs.io These assays can quantify the number of ENT1 binding sites and the affinity of inhibitors for the transporter in cell membranes or tissue samples. nih.govreadthedocs.io Studies have shown that ENT1 inhibitors displace the binding of [³H]-NBTI in a concentration-dependent manner, indicating direct interaction with the transporter. nih.gov

Furthermore, the recently determined crystal structure of human ENT1 in complex with inhibitors provides structural evidence of target engagement at the molecular level. nih.govresearchgate.net These structures illustrate how inhibitors fit into the binding pocket of the transporter. nih.govresearchgate.net

Kinetic studies evaluating the association and dissociation rates of inhibitors with ENT1 can also provide insights into target engagement and the duration of the inhibitor-transporter complex, which can correlate with functional effects.

While specific target engagement data for "Ent1-IN-39" was not found in the consulted literature, the general principles and methods described above are applicable to the characterization of ENT1 inhibitors.

Table 3: General Methods for ENT1 Target Engagement Studies

| Method | Description | Purpose | Citation |

| Radioligand Binding Assays | Using labeled high-affinity inhibitors (e.g., [³H]-NBTI) to measure binding. | Quantify binding sites, determine inhibitor affinity (Kd, Ki). | nih.govreadthedocs.io |

| X-ray Crystallography | Determining the 3D structure of ENT1 in complex with an inhibitor. | Visualize inhibitor binding site, understand molecular interactions. | nih.govresearchgate.net |

| Kinetic Binding Studies | Measuring association and dissociation rates of inhibitors with ENT1. | Assess binding kinetics, predict duration of target occupancy. | |

| Functional Transport Assays | Measuring the inhibition of nucleoside uptake in the presence of the inhibitor. | Confirm functional block of transport activity by the inhibitor. | researchgate.net |

These methods are standard approaches for characterizing the interaction of a compound with its intended transporter target like ENT1.

Radioligand Binding Assays (e.g., [3H]-NBMPR Displacement)

Radioligand binding assays are fundamental tools for quantifying the interaction between a ligand and its target protein, including determining binding affinity. For ENT1, the high-affinity inhibitor [3H]-NBMPR is commonly used as a radioligand. nih.govfishersci.cafishersci.ca These assays typically involve incubating cell membranes or purified transporter protein with a fixed concentration of [3H]-NBMPR and varying concentrations of a competing unlabeled inhibitor. fishersci.cauni.lu The reduction in bound [3H]-NBMPR signal as the concentration of the unlabeled inhibitor increases allows for the determination of the inhibitor's affinity, commonly expressed as an inhibition constant (Ki) or dissociation constant (Kd). fishersci.cauni.lu

Saturation binding experiments with [3H]-NBMPR on erythrocyte membranes have shown saturable transporter binding, characterized by a Kd and maximal binding capacity (Bmax). fishersci.ca Homologous displacement experiments using unlabeled NBMPR confirm its high affinity for ENT1. fishersci.ca

Studies using [3H]-NBMPR displacement have characterized the affinity of various ENT1 inhibitors. For example, dilazep and dipyridamole (B1670753), two known ENT1 inhibitors, exhibit high affinities in radioligand displacement assays. fishersci.ca More recently developed inhibitors, such as EOS301984 and JH-ENT-01 (a modified dilazep analogue), have also been characterized using competition binding experiments with [3H]-NBMPR to determine their affinities (IC50 or Kd values) for human and mouse ENT1. uni.luciteab.com

The following table presents representative affinity data for several ENT1 inhibitors obtained from radioligand binding or competition displacement assays using [3H]-NBMPR or a similar methodology, as reported in the literature:

| Compound | Assay Type | Target | Affinity (Ki or Kd) | Reference |

| NBMPR | Saturation Binding (Kd) | hENT1 | 1.1 nM | fishersci.ca |

| NBMPR | Homologous Displacement (pKi) | hENT1 | 9.24 (Ki = 0.57 nM) | fishersci.ca |

| Dilazep | Cold Competition Displacement (Ki) | hENT1 | 0.41 nM | fishersci.ca |

| Dipyridamole | Cold Competition Displacement (Ki) | hENT1 | 14 nM | fishersci.ca |

| Draflazine (B1670937) | Cold Competition Displacement (Ki) | hENT1 | 0.94 nM | fishersci.ca |

| EOS301984 | Competition Binding (IC50/Kd) | hENT1 | Data Available | citeab.com |

| EOS301984 | Competition Binding (IC50/Kd) | mENT1 | Data Available | citeab.com |

| JH-ENT-01 | Cold Competition Displacement (Ki) | hENT1cryst | Data Available | uni.lu |

These studies demonstrate the utility of radioligand binding assays in quantifying the strength of interaction between potential inhibitors and ENT1.

Competition Association Assays for Binding Kinetics

Beyond equilibrium affinity, understanding the rate at which an inhibitor binds to (association rate, kon) and dissociates from (dissociation rate, koff) its target provides valuable insights into its pharmacological profile, particularly its target residence time (RT). uniprot.orgwikipedia.org Competition association assays are employed to determine these kinetic parameters for unlabeled ENT1 inhibitors. uniprot.orgfishersci.ca

In a typical competition association assay, the target protein is incubated with a fixed concentration of a radioligand (e.g., [3H]-NBMPR) and a competing unlabeled inhibitor simultaneously. By monitoring the binding of the radioligand over time in the presence of the competitor, the association and dissociation rates of the unlabeled inhibitor can be determined. uniprot.orgfishersci.ca Washout experiments on cell membranes can further validate the kinetic binding parameters by assessing the wash-resistance of the inhibitor-transporter complex. fishersci.cawikipedia.org

Research using competition association assays has revealed significant variations in the binding kinetics among different ENT1 inhibitors, even those with similar equilibrium affinities. uniprot.orgfishersci.ca For instance, studies on draflazine analogues showed that while they possessed high affinity, they displayed significantly longer residence times at the ENT1 protein compared to other scaffolds. uniprot.orgfishersci.ca One draflazine analogue was reported to have a residence time exceeding 10 hours. uniprot.orgfishersci.ca The dissociation rate constant (koff) has been found to be a key determinant of affinity for some ENT1 inhibitors, suggesting that the duration of target engagement is crucial. wikipedia.org

Kinetic binding experiments in competition with [3H]NBMPR have also been used to derive the kon and koff rates for compounds like EOS301984 on human and mouse ENT1, allowing for the calculation of its kinetic Kd value (koff/kon). citeab.com

These kinetic studies highlight that a longer target residence time can correlate with an increased functional effect under non-equilibrium conditions, emphasizing the importance of evaluating binding kinetics in addition to affinity in ENT1 inhibitor discovery. uniprot.orgwikipedia.org

Allosteric Modulation and Binding Site Characterization

Understanding where and how an inhibitor binds to ENT1 is crucial for rational drug design and understanding its mechanism of action. Binding site characterization can involve techniques such as site-directed mutagenesis, structural studies (e.g., X-ray crystallography), and computational modeling.

Structural studies, including the crystal structures of human ENT1 in complex with inhibitors like NBMPR and dilazep, have provided significant insights into the inhibitor binding sites. uni.luuni.lu These studies show that both NBMPR and dilazep bind within the central cavity of the transporter, often referred to as the orthosteric site. uni.luuni.lu While there are shared residues involved in binding, there are also distinct interactions for different inhibitors. uni.lu For example, structural analysis and mutagenesis studies pointed to Gln158 as an important residue for binding the purine ring of NBMPR and a trimethoxyphenyl ring in dilazep. uni.lu Mutations at this site can abrogate [3H]-NBMPR binding capacity. uni.lu

The concept of allosteric modulation involves ligands binding to a site distinct from the orthosteric site, influencing the transporter's function or the binding of orthosteric ligands. citeab.comcenmed.com While the primary binding site for many characterized ENT1 inhibitors like NBMPR and dilazep appears to be orthosteric, the regulation of ENT1 activity can also involve other mechanisms. For instance, ENT1 function has been shown to be regulated by calcium-dependent calmodulin binding to a motif in the intracellular loop between transmembrane domains 6 and 7, suggesting a potential allosteric regulatory mechanism. wikipedia.orgguidetopharmacology.org Receptor-dependent calcium signaling can modulate nucleoside uptake via this interaction. wikipedia.orgguidetopharmacology.org

While some compounds might exhibit allosteric effects on ENT1, the available research on inhibitors like NBMPR, dilazep, and draflazine analogues primarily characterizes them as binding to the orthosteric site. Further research is ongoing to fully elucidate potential allosteric sites and modulators of ENT1 that could offer alternative therapeutic strategies.

Based on a thorough review of the provided search results, there is no information available regarding a specific chemical compound designated "this compound." The search results discuss the Equilibrative Nucleoside Transporter 1 (ENT1), various known inhibitors (such as dilazep and NBMPR), and the methodologies used for their preclinical evaluation. However, the compound "this compound" is not mentioned in any of the scientific literature or resources accessed.

Therefore, it is not possible to generate an article focusing solely on "this compound" as requested. The creation of content for the specified outline would require data and research findings specific to this compound, which are not publicly available in the provided search context.

Based on the conducted research, there is no publicly available scientific literature or data specifically identifying or detailing the preclinical pharmacological evaluation of a compound named “this compound”. Searches for this specific compound in the context of the requested preclinical in vivo studies, including efficacy in disease models, use of genetic knockout models, in vivo microdialysis, molecular imaging, and evaluation of pharmacodynamic biomarkers or off-target interactions, did not yield any relevant results.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as no research findings for this specific molecule could be retrieved. The information required to populate the detailed outline for efficacy, genetic models, adenosine quantification, PET imaging, biomarkers, and selectivity does not appear to be present in the public domain for a compound with this identifier.

Preclinical Pharmacological Evaluation of Ent1 Inhibitors

Investigation of Off-Target Interactions and Selectivity

Assessment of ENT1 vs. ENT2 Selectivity

A key characteristic of a potent ENT1 inhibitor is its ability to selectively inhibit ENT1 without significantly affecting ENT2, as both transporters are ubiquitously expressed and share some substrate overlap. nih.gov The sensitivity to inhibitors like Nitrobenzylthioinosine (NBMPR) has historically been a defining feature to distinguish between ENT1 and ENT2. nih.gov

ENT1 is highly sensitive to NBMPR, with inhibition observed in the nanomolar range. In contrast, ENT2 is considered insensitive to low concentrations of NBMPR and requires much higher, micromolar concentrations for any observable inhibitory effect. nih.gov This differential sensitivity provides a clear basis for assessing the selectivity of potential ENT1 inhibitors.

Studies using stably expressed human ENT1 (hENT1) and human ENT2 (hENT2) have demonstrated a significant difference in their sensitivity to classical inhibitors. For instance, the IC₅₀ value of NBMPR for hENT1 is approximately 0.4 nM, whereas for hENT2 it is about 2.8 µM, indicating a 7000-fold difference in sensitivity. researchgate.net Similarly, another inhibitor, dipyridamole (B1670753), shows a 71-fold greater sensitivity for hENT1 (IC₅₀ of 5.0 nM) compared to hENT2 (IC₅₀ of 356 nM). researchgate.net

Table 1: Comparative Inhibitory Potency (IC₅₀) on ENT1 and ENT2

| Inhibitor | ENT1 IC₅₀ | ENT2 IC₅₀ | Selectivity (ENT2 IC₅₀ / ENT1 IC₅₀) |

|---|---|---|---|

| Nitrobenzylthioinosine (NBMPR) | 0.4 ± 0.1 nM | 2.8 ± 0.3 µM | ~7000-fold |

| Dipyridamole | 5.0 ± 0.9 nM | 356 ± 13 nM | ~71-fold |

Data sourced from studies on cloned human ENT1 and ENT2. researchgate.net

This high degree of selectivity is crucial for developing therapeutic agents that can modulate the activity of ENT1 without inadvertently affecting the physiological roles of ENT2, which include the transport of nucleobases like hypoxanthine. researchgate.net

Profiling Against Other Transporters and Receptors (e.g., PDE, PK)

Beyond selectivity against ENT2, a comprehensive preclinical evaluation involves screening the ENT1 inhibitor against a panel of other transporters and receptors to identify potential off-target interactions that could lead to unintended physiological effects. This includes families of enzymes like phosphodiesterases (PDEs) and protein kinases (PKs).

While specific screening data for NBMPR against a broad panel of PDEs and PKs is not extensively detailed in the provided context, the general class of tyrosine kinase inhibitors (TKIs) has been shown to interact with ENT1. nih.gov Several marketed TKIs, including those targeting bcr-abl, EGF receptor, and multi-kinases, have been found to inhibit ENT1 activity in vitro. nih.gov This suggests a potential for cross-reactivity between kinase inhibitor scaffolds and the ENT1 transporter. For example, the TKI lorlatinib (B560019) was identified as a potent inhibitor of both ENT1 and ENT2 with IC₅₀ values in the low micromolar range (around 1.0–2.5 µM). nih.gov

This cross-reactivity highlights the importance of broad panel screening. An ideal ENT1 inhibitor should demonstrate high selectivity not only against ENT2 but also against other major transporter families and receptor classes to ensure a favorable safety profile. The potential for ENT1 inhibitors to interact with kinases underscores the need for careful structural design to minimize off-target activities.

Table 2: Profile of Lorlatinib against ENT1 and ENT2

| Compound | Target(s) | ENT1 IC₅₀ | ENT2 IC₅₀ |

|---|---|---|---|

| Lorlatinib | ALK, ROS1 (Tyrosine Kinases) | ~1.0–2.5 µM | ~1.0–2.5 µM |

This demonstrates an example of a kinase inhibitor also potently inhibiting nucleoside transporters. nih.gov

The evaluation of an ENT1 inhibitor's profile against other transporters and receptors is essential to predict potential drug-drug interactions and off-target effects. For instance, since ENT1 is involved in the uptake of nucleoside analog drugs used in cancer and antiviral therapies, inhibition of ENT1 by another compound could reduce the efficacy of these treatments. nih.gov

Advanced Research Topics and Future Directions for Ent1 Inhibitors

Regulatory Mechanisms of ENT1 Activity

The function of the ENT1 transporter is not static; it is dynamically regulated by a variety of cellular processes. These mechanisms control its transport capacity and availability at the cell surface, offering multiple points for pharmacological intervention.

Post-translational modifications (PTMs) are critical for modulating the activity and function of ENT1. Research has demonstrated that ENT1 is a phosphoprotein, with its large intracellular loop between transmembrane domains 6 and 7 serving as a key regulatory site. nih.govresearchgate.net

Key findings include:

Phosphorylation: ENT1 can be directly phosphorylated by multiple kinases. Protein Kinase C (PKC) specifically targets serines 279 and 286, and threonine 274. nih.gov Protein Kinase A (PKA) can also phosphorylate several sites within this intracellular loop. nih.govresearchgate.net This multi-site phosphorylation suggests that ENT1 activity can be fine-tuned by various signaling pathways. nih.gov

Glycosylation: ENT1 is also regulated by N-glycosylation at the asparagine residue N48. nih.gov This modification is essential for the proper folding, stability, and trafficking of the transporter to the plasma membrane. wikipedia.org

| Modification | Kinase/Enzyme | Location | Implied Function |

| Phosphorylation | Protein Kinase C (PKC) | Ser279, Ser286, Thr274 | Regulation of transport efficacy |

| Phosphorylation | Protein Kinase A (PKA) | Multiple sites in intracellular loop | Fine-tuning of transporter activity |

| N-Glycosylation | N/A | Asparagine 48 (N48) | Protein folding, stability, and trafficking |

ENT1 function is modulated through direct interactions with other proteins. A significant regulatory interaction occurs with calmodulin (CaM), a multifunctional calcium-binding protein. nih.govnih.gov

The interaction between ENT1 and calmodulin is calcium-dependent. nih.gov An increase in intracellular calcium, for instance following the activation of N-methyl-D-aspartate (NMDA) receptors, leads to calcium binding to calmodulin. nih.govphysiology.org This Ca²⁺/CaM complex then interacts with a conserved 1-5-10 motif within the intracellular loop of ENT1. nih.gov This interaction has been shown to modulate nucleoside uptake, linking ENT1 function directly to cellular calcium signaling pathways. nih.govphysiology.org This regulatory mechanism suggests that ENT1-mediated purine (B94841) flux can be altered by receptor-dependent signaling, which has implications for both normal physiology and the efficacy of nucleoside analog drugs. nih.gov

The functional activity of ENT1 is critically dependent on its correct localization to the plasma membrane. researchgate.net While primarily located at the cell surface, ENT1 has also been found in the membranes of organelles, including mitochondria and the nuclear envelope in certain cell types. nih.gov The trafficking of ENT1 to these locations is a complex process, influenced by its structural integrity and post-translational modifications. researchgate.net For instance, the carboxyl-terminal transmembrane segments are essential for correct protein folding and trafficking to the plasma membrane. researchgate.net Regulation of ENT1 internalization or its subcellular localization can be influenced by signaling pathways, such as the JNK mitogen-activated protein kinase pathway, which can lead to a loss of ENT1 from the cell surface and a corresponding decrease in transport activity. nih.gov

Interplay with Other Biological Pathways

Inhibiting ENT1 does not occur in isolation; it has profound effects on interconnected biological pathways. These interactions are central to the therapeutic potential of ENT1 inhibitors, particularly in cancer immunotherapy and cellular metabolism.

A highly promising area of research is the combination of ENT1 inhibitors with immune checkpoint blockade therapies, such as anti-PD-1. tribemd.comnih.gov The tumor microenvironment (TME) is often characterized by high concentrations of adenosine (B11128), a potent immunosuppressive molecule. nih.gov

Recent studies have elucidated a key mechanism of this immunosuppression:

T-cell activation leads to the upregulation of ENT1 on the cell surface. tribemd.combmj.com

ENT1 transports the high levels of extracellular adenosine from the TME into the T cells. bmj.comaacrjournals.orgnih.gov

Once inside, adenosine disrupts de novo pyrimidine (B1678525) nucleotide synthesis, a metabolic pathway essential for DNA replication and T-cell proliferation. tribemd.comnih.gov This "metabolic sabotage" starves the T cells of the building blocks needed to mount an effective anti-tumor response. tribemd.com

Pharmacological inhibition of ENT1 blocks this adenosine uptake, protecting T cells from metabolic suppression. nih.gov This action restores T-cell proliferation and effector functions, such as the production of interferon-γ (IFNγ) and tumor necrosis factor (TNF). tribemd.com In preclinical models, combining an ENT1 inhibitor (EOS301984) with an anti-PD-1 antibody resulted in synergistic control of tumor growth, suggesting that ENT1 inhibition can overcome resistance to checkpoint blockade therapies. nih.gov

| Finding | Model System | Therapeutic Implication | Reference |

| ENT1 inhibition restores pyrimidine levels in T cells. | Human T cells, in vitro | Enhances T cell killing of tumor cells. | nih.gov |

| Combination of ENT1 inhibitor (EOS301984) and anti-PD-1 shows synergistic tumor control. | Humanized mouse model (triple-negative breast cancer) | Overcomes resistance to immune checkpoint blockade. | nih.gov |

| Host ENT1 deletion enhances CD8+ T cell-dependent anti-tumor responses. | Syngeneic mouse tumor models | Potentiates the therapeutic activity of PD-1 blockade. | bmj.comaacrjournals.org |

ENT1 plays a pivotal role in cellular metabolic networks by transporting nucleosides that fuel salvage pathways. nih.gov These pathways allow cells to recycle nucleosides and nucleobases for the synthesis of nucleotides, which is more energy-efficient than the de novo synthesis pathway. mdpi.com

By inhibiting ENT1, the availability of extracellular nucleosides for these salvage pathways is reduced. scbt.com This can have significant consequences for cells that are highly dependent on purine salvage, such as certain cancer cells with impaired de novo synthesis due to metabolic stress or mitochondrial dysfunction. nih.gov For example, cells with impaired mitochondrial electron transport chain activity show increased dependence on purine salvage for survival. nih.gov Therefore, ENT1 inhibition could selectively target the metabolism of such cancer cells.

Furthermore, as discussed previously, the interplay between ENT1 and purine metabolism is central to its role in T-cell suppression. By preventing adenosine uptake, ENT1 inhibitors directly modulate T-cell metabolism, preventing the inhibition of pyrimidine synthesis and restoring the metabolic fitness required for an anti-tumor immune response. bmj.comnih.gov This demonstrates that ENT1 inhibitors act at the critical intersection of immune regulation and cellular metabolic networks.

Development of ENT1 Inhibitors as Research Probes

The development of potent and selective ENT1 inhibitors is crucial for their use as research probes to investigate the physiological and pathophysiological roles of ENT1. These chemical tools are invaluable for dissecting the intricate mechanisms of nucleoside transport and its impact on various cellular processes. scbt.com

One of the primary applications of ENT1 inhibitor probes is to modulate the extracellular concentration of adenosine. scbt.com By blocking ENT1-mediated uptake, these inhibitors increase adenosine levels in the vicinity of the cell, which can, in turn, activate adenosine receptors and trigger downstream signaling cascades. This is particularly relevant in the central nervous system, where adenosine acts as a key neuromodulator. alzdiscovery.org

ENT1 inhibitors also serve as probes to study the role of nucleoside salvage pathways in cell proliferation and differentiation. By preventing the uptake of essential nucleosides, researchers can investigate the reliance of specific cell types, such as cancer cells, on these pathways for DNA and RNA synthesis. scbt.com Furthermore, these probes are instrumental in exploring the multifaceted purinergic signaling system, which governs a wide array of physiological functions including immune responses and neurotransmission. scbt.com

Recent advances have focused on developing novel ENT1 inhibitors with improved specificity and drug-like properties. For instance, the discovery of rapadocin, an isoform-specific inhibitor of ENT1, highlights the potential for creating highly selective research probes. The crystal structures of ENT1 in complex with inhibitors like dilazep (B1670637) and NBMPR have provided a structural basis for the rational design of new chemical entities with enhanced target engagement. nih.gov

Table 1: Examples of ENT1 Inhibitors Used as Research Probes

| Inhibitor | Type | Key Research Application |

|---|---|---|

| NBMPR | Nucleoside analog | Potent and selective inhibitor for studying ENT1 function and distribution. |

| Dipyridamole (B1670753) | Non-nucleoside | Investigating adenosine uptake and its role in cardiovascular physiology. scbt.com |

| Dilazep | Non-nucleoside | Used to explore the structure-activity relationship of ENT1 inhibitors. researchgate.net |

| J4 | Adenosine analog | A competitive inhibitor used in preclinical models of neurodegenerative diseases. biorxiv.org |

Strategies to Overcome Potential Resistance Mechanisms

Resistance to therapies involving ENT1, particularly nucleoside analog drugs used in cancer chemotherapy, is a significant clinical challenge. The primary mechanism of resistance often involves the downregulation or loss of ENT1 expression in tumor cells, which prevents the intracellular accumulation of the cytotoxic drug. nih.gov Several strategies are being explored to overcome these resistance mechanisms.

One approach is the development of ENT1-independent nucleoside analog prodrugs. These compounds are chemically modified to bypass the need for ENT1 for cellular entry. For example, lipid-based prodrugs can facilitate passive diffusion across the cell membrane.

Another strategy involves modulating the signaling pathways that regulate ENT1 expression. Research has shown that cell stress induced by chemotherapeutic agents can lead to the downregulation of ENT1 through the JNK signaling pathway. larvol.com Therefore, co-administration of JNK inhibitors could potentially prevent this downregulation and maintain sensitivity to nucleoside analogs.

Furthermore, combination therapies that target parallel survival pathways in cancer cells are being investigated. For instance, in pancreatic cancer models resistant to DHODH inhibitors, combining them with an ENT1 inhibitor has been shown to suppress tumor growth and prolong survival. This suggests that targeting multiple metabolic pathways can overcome resistance.

The development of novel ENT1 inhibitors that can also modulate other cellular processes is another promising avenue. For example, some ENT1 inhibitors may also affect phosphodiesterase (PDE) or protein kinase (PK) activity, which could provide additional therapeutic benefits and circumvent resistance. researchgate.net

Table 2: Strategies to Counteract ENT1-Mediated Drug Resistance

| Strategy | Mechanism of Action | Potential Application |

|---|---|---|

| ENT1-Independent Prodrugs | Bypassing the need for ENT1 for cellular uptake. | Overcoming resistance due to loss of ENT1 expression. |

| Modulation of Signaling Pathways | Preventing the downregulation of ENT1 expression (e.g., with JNK inhibitors). larvol.com | Maintaining sensitivity to nucleoside analog drugs. |

| Combination Therapy | Targeting parallel cellular pathways to create synthetic lethality. | Treating resistant tumors, such as in pancreatic cancer. |

| Multifunctional Inhibitors | Compounds that inhibit ENT1 and other targets (e.g., PDE, PK). researchgate.net | Providing synergistic therapeutic effects and overcoming resistance. |

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to evaluate Ent1-IN-39’s biochemical efficacy?

- Methodological Guidance :

- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives, ensuring specificity and alignment with mechanistic hypotheses .

- Prioritize dose-response assays to establish potency thresholds, followed by selectivity profiling against related targets to minimize off-target effects .

- Include positive/negative controls (e.g., known Ent1 inhibitors) and validate assays using orthogonal techniques (e.g., SPR, fluorescence polarization) .

- Document protocols in replicable detail, including buffer conditions, incubation times, and instrumentation specifications .

Q. What methodologies are critical for characterizing this compound’s physicochemical properties?

- Methodological Guidance :

- Perform HPLC-MS for purity assessment and NMR (1H, 13C) for structural confirmation, referencing spectral databases for known analogs .

- Determine solubility and stability using pH-dependent solubility assays and accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Apply thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess crystallinity and thermal behavior .

Q. How can researchers ensure reproducibility in this compound’s in vitro assays?

- Methodological Guidance :

- Standardize cell lines (e.g., use authenticated, low-passage stocks) and culture conditions (e.g., serum batch consistency) .

- Report raw data ranges and statistical parameters (e.g., SD, SEM, n-value) for IC50/EC50 calculations, avoiding selective data exclusion .

- Share supplementary datasets (e.g., dose-response curves, kinetic plots) in open-access repositories to enable cross-validation .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

- Methodological Guidance :

- Conduct target engagement studies (e.g., cellular thermal shift assays, CETSA) to confirm direct binding to Ent1 .

- Compare results across multiple model systems (e.g., primary cells vs. immortalized lines) to identify context-dependent effects .

- Perform multi-omics integration (transcriptomics, proteomics) to map downstream pathways and distinguish primary vs. secondary targets .

Q. What strategies are effective for analyzing this compound’s synergistic interactions with other therapeutics?

- Methodological Guidance :

- Use Chou-Talalay combination indices to quantify synergy/antagonism across varying molar ratios .

- Validate findings in 3D co-culture models (e.g., tumor spheroids with stromal cells) to mimic physiological complexity .

- Apply mechanistic PK/PD modeling to predict in vivo synergy thresholds and optimize dosing schedules .

Q. How can researchers address uncertainties in this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?

- Methodological Guidance :

- Integrate physiologically based pharmacokinetic (PBPK) modeling with in vivo rodent data to extrapolate human exposure profiles .

- Use microdialysis or mass spectrometry imaging to measure tissue-specific drug distribution .

- Report confidence intervals for PK parameters (e.g., AUC, Cmax) and explicitly discuss interspecies variability .

Q. What advanced statistical approaches are suitable for interpreting heterogeneous data in this compound studies?

- Methodological Guidance :

- Apply Bayesian hierarchical models to account for batch effects or inter-lab variability .

- Use principal component analysis (PCA) or partial least squares regression (PLS-R) to deconvolute multivariate assay outputs .

- Pre-register analysis plans to mitigate post hoc bias, and disclose all excluded outliers with justification .

Methodological Best Practices

- Data Transparency : Archive raw datasets, instrument calibration logs, and analysis code in FAIR-compliant repositories .

- Ethical Reporting : Disclose conflicts of interest, funding sources, and any deviations from pre-registered protocols .

- Interdisciplinary Validation : Collaborate with computational chemists to validate docking predictions or MD simulations against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.